molecular formula C15H15NO3 B1421521 2-(2,5-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187164-11-9

2-(2,5-Dimethoxybenzoyl)-4-methylpyridine

Cat. No. B1421521
M. Wt: 257.28 g/mol
InChI Key: RIDWEKRHNUJKCF-UHFFFAOYSA-N
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Description

The compound “2-(2,5-Dimethoxybenzoyl)-4-methylpyridine” is likely to be an organic compound consisting of a pyridine ring substituted with a methyl group at the 4-position and a 2,5-dimethoxybenzoyl group at the 2-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving 2,5-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 4-position of the pyridine ring would be substituted with a methyl group, and the 2-position would be substituted with a 2,5-dimethoxybenzoyl group .

Scientific Research Applications

Pharmacology and Toxicology of Related Compounds

  • Research on serotonergic hallucinogens, which includes compounds with 2,5-dimethoxy substitutions, highlights their profound effects on perception and cognition through 5-HT2A receptor activation. This class of compounds, such as N-benzylphenethylamines ("NBOMes"), has shown high potency and affinity for the 5-HT2A receptor, leading to significant research interest in their pharmacological and toxicological profiles (Halberstadt, 2017).

Environmental Impact of Chemical Compounds

  • Studies on the occurrence, fate, and behavior of parabens, which share structural similarities with benzoyl compounds, in aquatic environments show that despite wastewater treatments, these compounds persist in low concentrations, indicating continuous introduction into the environment and a need for further research on their long-term environmental impact (Haman et al., 2015).

Toxicology of New Psychoactive Substances

  • Analysis of new psychoactive substances (NPS), including 2C-B and other related compounds, emphasizes the importance of understanding their pharmacokinetics, pharmacodynamics, and toxicology due to their comparable effects to common illicit drugs and potential health risks (Nugteren-van Lonkhuyzen et al., 2015).

properties

IUPAC Name

(2,5-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-7-16-13(8-10)15(17)12-9-11(18-2)4-5-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDWEKRHNUJKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxybenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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